Silver laurate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Antibacterial Properties

Silver laurate has been investigated for its potential as an antimicrobial agent. Studies have shown it to be effective against a variety of bacteria, including some strains that are resistant to common antibiotics []. The exact mechanism of action is not fully understood, but it is believed that silver ions (released from silver laurate) can damage the cell walls of bacteria, leading to their death [].

Here are some ongoing areas of research:

- Developing silver laurate-based nanoparticles for targeted delivery of antibiotics [].

- Investigating the synergistic effects of combining silver laurate with other antimicrobial agents [].

Catalysis

Silver laurate has shown promise as a catalyst in various chemical reactions. Its unique structure allows it to bind to reactants and facilitate their conversion into products [].

Current research explores using silver laurate for:

Nanotechnology

Silver laurate's well-defined structure makes it a valuable material for nanotechnology research. Scientists are investigating its use in:

- Creating new types of nanoparticles with specific properties.

- Developing new methods for drug delivery.

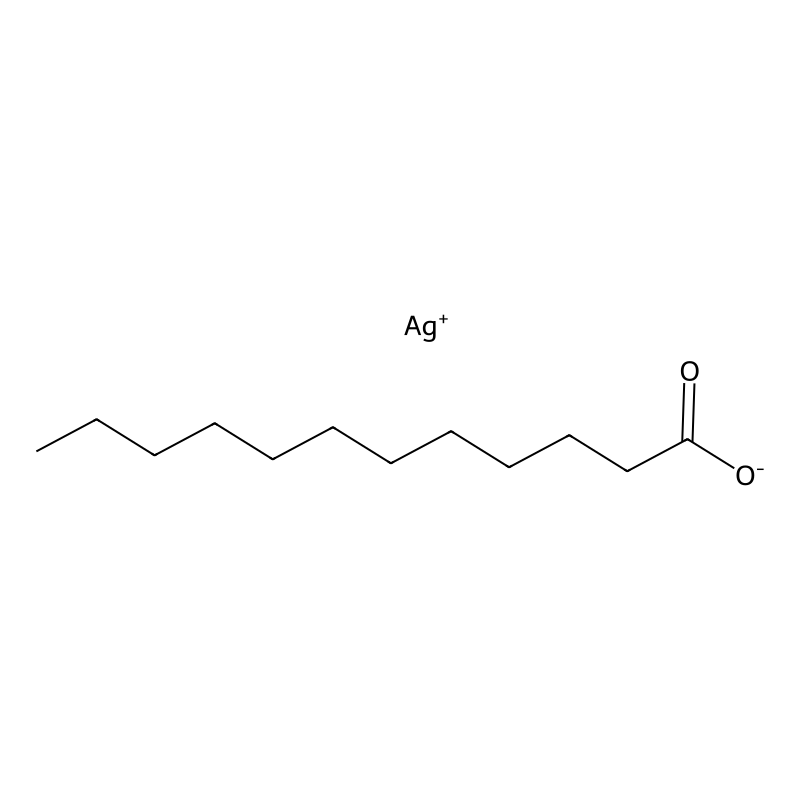

Silver laurate is a chemical compound with the molecular formula C₁₂H₂₃AgO₂. It is a silver salt of lauric acid, which is a medium-chain fatty acid commonly found in coconut oil and palm kernel oil. Silver laurate exhibits unique properties that make it of interest in various fields, particularly in biochemistry and materials science. Its antimicrobial activity is particularly noteworthy, as it can inhibit the growth of bacteria and fungi, making it a potential candidate for applications in medicine and food preservation .

- Current research hasn't established a well-defined mechanism of action for silver laurate.

- As a silver compound, it's advisable to handle silver laurate with care due to the potential for silver ion toxicity [].

- Always consult safety data sheets (SDS) before handling the compound and wear appropriate personal protective equipment (PPE).

Limitations and Future Research

- In-depth research on the specific properties, reactivity, and potential applications of silver laurate is limited.

- Further studies could explore its role in material science, catalysis, or other fields based on its structural features.

The general reaction can be summarized as follows:

- Formation:

- Precipitation:

The precipitation of silver laurate occurs when the solubility product is exceeded, leading to the formation of solid crystals from the solution.

Silver laurate demonstrates significant biological activity, particularly its antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. This activity is attributed to the release of silver ions, which are known to disrupt cellular functions in microbes.

Additionally, silver laurate has been investigated for its potential use in wound healing applications due to its ability to promote cell proliferation and reduce infection rates in wounds.

Several methods exist for synthesizing silver laurate, with the most common involving the reaction of silver nitrate with lauric acid. A typical synthesis procedure includes:

- Preparation of Reactants: Silver nitrate is dissolved in water, while lauric acid is prepared separately.

- Reaction Setup: The cooled solution of silver nitrate is gradually added to the lauric acid solution.

- Neutralization: A base such as sodium hydroxide may be added to neutralize any excess acidity.

- Crystallization: The mixture is allowed to crystallize over time, yielding silver laurate crystals .

Other methods may involve using protective agents like polyvinylpyrrolidone (PVP) to stabilize the resulting product during synthesis .

Silver laurate has a variety of applications across different fields:

- Antimicrobial Agent: Due to its effectiveness against bacteria and fungi, it is used in medical applications such as antiseptics and wound dressings.

- Food Preservation: Its antimicrobial properties make it suitable for use as a preservative in food products.

- Cosmetics and Personal Care: It can be incorporated into formulations for skin care products due to its beneficial effects on skin health.

- Material Science: Silver laurate is explored for use in nanomaterials and coatings that require antimicrobial properties .

Research into the interactions of silver laurate with biological systems has revealed important insights into its mechanism of action. Studies indicate that silver ions released from silver laurate can interact with microbial cell membranes, leading to increased permeability and eventual cell death. Additionally, these ions can bind to various cellular components, disrupting metabolic processes .

The thermodynamic properties associated with these interactions have also been studied, providing valuable data on the stability and solubility of silver laurate in different environments .

Several compounds share structural similarities or functional properties with silver laurate. Here are some notable examples:

| Compound Name | Formula | Unique Properties |

|---|---|---|

| Silver Nitrate | AgNO₃ | Highly soluble; used primarily as an antimicrobial agent |

| Sodium Laurate | C₁₂H₂₃NaO₂ | Commonly used as a surfactant; less effective as an antimicrobial compared to silver salts |

| Zinc Laurate | C₁₂H₂₃ZnO₂ | Exhibits antimicrobial properties but less potent than silver compounds |

| Copper Laurate | C₁₂H₂₃CuO₂ | Used in agricultural applications; has fungicidal properties |

Silver laurate stands out due to its dual role as both a surfactant and an effective antimicrobial agent, making it particularly versatile compared to its counterparts. Its ability to release silver ions enhances its efficacy in various applications where microbial inhibition is crucial.

Conventional Precipitation Methods Using Silver Nitrate and Lauric Acid

The conventional precipitation method represents the most widely employed approach for silver laurate synthesis, utilizing silver nitrate and lauric acid as primary reactants [3] . This method involves a direct precipitation reaction where silver nitrate solution is gradually added to a lauric acid solution under controlled conditions [19]. The fundamental reaction can be expressed as the formation of silver laurate through the interaction of silver ions with lauric acid in aqueous or aqueous-organic media [3] [19].

The procedure typically begins with the preparation of separate solutions of silver nitrate and lauric acid [3] [7]. Silver nitrate solutions are commonly prepared at concentrations ranging from 0.02 to 0.2 molar, while lauric acid solutions require heating to ensure complete dissolution due to the limited solubility of long-chain fatty acids in water [19] [22]. The reaction temperature is maintained between 40-60°C to promote optimal reaction kinetics and prevent thermal decomposition of the products [19] [25].

During the synthesis process, the silver nitrate solution is added dropwise to the lauric acid solution with continuous stirring to ensure uniform mixing and prevent local concentration gradients [19]. The formation of silver laurate precipitate occurs immediately upon contact, resulting in the characteristic white crystalline product [1] . The reaction yield typically ranges from 85-95% under optimized conditions, with particle size distribution influenced by factors such as addition rate, temperature, and stirring speed [3] [22].

Temperature control plays a crucial role in determining the final product characteristics [25] [29]. Research indicates that reaction temperatures below 40°C result in incomplete precipitation, while temperatures exceeding 80°C may lead to thermal decomposition and reduced yield [25] [29]. The optimal temperature range of 50-60°C provides the best balance between reaction completeness and product stability [19] [25].

Double-Jet Synthesis in Water-Alcohol Systems

The double-jet synthesis method represents an advanced approach for silver laurate production, offering superior control over particle size distribution and morphology [2] [25]. This technique employs simultaneous addition of silver nitrate and sodium hydroxide solutions to a lauric acid solution in a water-alcohol system, with polyvinyl pyrrolidone serving as a protective agent [2] [25].

The water-alcohol system typically consists of ethanol and water in ratios ranging from 30:70 to 70:30 by volume, providing an optimal solvent environment for both reactants and products [2] [12]. The alcohol component enhances the solubility of lauric acid while maintaining the ionic character necessary for silver salt formation [11] [12]. Polyvinyl pyrrolidone concentrations between 1-10% by weight effectively stabilize the forming particles and prevent agglomeration [2] [37].

Experimental investigations have demonstrated that silver laurate prepared using the double-jet method exhibits fiber-like morphology with highly ordered layer structures [2] [25]. The thermal analysis reveals that these structures remain stable up to 173°C, undergo partial reorganization at 212°C, and decompose at 238°C [2] [25]. The morphological transformation from fiber-like to lamellar structures occurs when the material is heated to 212°C, indicating the temperature-dependent nature of the crystal structure [2] [25].

The double-jet synthesis parameters significantly influence the final product characteristics [2] [25]. Flow rates of the silver nitrate and sodium hydroxide solutions are typically maintained between 0.5-2.0 mL/min to ensure controlled precipitation kinetics [2] [12]. The pH is carefully monitored and maintained in the range of 8-10 to prevent the formation of silver oxide while promoting laurate formation [33] [35].

Industrial-Scale Production Techniques and Quality Control

Industrial-scale production of silver laurate requires sophisticated process control systems to maintain consistent product quality and yield [22] [42]. Modern production facilities employ continuous stirred-tank reactors with capacities ranging from 1-4 tons per shift, incorporating advanced monitoring and control systems [42]. These systems enable real-time adjustment of critical parameters including temperature, pH, flow rates, and mixing intensity [42].

Quality control measures in industrial production encompass multiple analytical techniques to ensure product specifications [15] [19]. X-ray diffraction analysis confirms the crystalline structure and phase purity, while infrared spectroscopy verifies the formation of carboxylate bonds [2] [19]. Particle size analysis using dynamic light scattering techniques ensures consistent particle size distribution within specified ranges [12] [37].

Industrial production protocols incorporate automated dosing systems for precise control of reactant addition rates [42]. The silver nitrate feed system maintains concentrations between 0.1-0.3 molar with flow rate control accuracy of ±2% [42]. Similarly, the lauric acid feed system operates at temperatures of 60-80°C to maintain solution homogeneity [19] [42].

Thermal management systems in industrial reactors prevent localized overheating that could lead to product degradation [25] [29]. Heat exchangers maintain reaction temperatures within ±1°C of the setpoint, while circulation pumps ensure uniform temperature distribution throughout the reactor volume [29] [42]. Emergency cooling systems provide rapid temperature reduction in case of runaway reactions [42].

Process monitoring includes continuous measurement of conductivity, turbidity, and pH to track reaction progress [19] [42]. Statistical process control charts monitor key quality parameters, with alarm systems alerting operators to deviations from normal operating ranges [42]. Batch records document all process parameters for traceability and quality assurance purposes [15] [42].

Purification Protocols and Yield Optimization Strategies

Purification of silver laurate involves multiple washing and filtration steps to remove unreacted starting materials and byproducts [3] [19]. The initial filtration separates the precipitated silver laurate from the reaction mixture, followed by washing with distilled water to remove residual silver nitrate and sodium ions [3] [19]. Subsequent washing with acetone removes any unreacted lauric acid and organic impurities [3] [30].

The washing protocol typically involves three to five cycles of water washing, followed by two acetone washes [3] [19]. Each washing step uses solvent volumes approximately three times the precipitate volume to ensure effective removal of impurities [19]. The washed product undergoes vacuum drying at temperatures between 60-80°C for 6-12 hours to remove residual solvents [3] [19].

Yield optimization strategies focus on maximizing the conversion of starting materials to the desired product while minimizing losses during processing [22] [26]. The stoichiometric ratio of silver nitrate to lauric acid is maintained at 1:1 with a slight excess of lauric acid (5-10%) to ensure complete consumption of the more expensive silver nitrate [19] [22].

Temperature optimization studies indicate maximum yields at 55-60°C, with yields decreasing at both higher and lower temperatures [19] [25]. The addition rate of silver nitrate solution affects both yield and particle characteristics, with optimal rates ranging from 1-3 mL/min for laboratory-scale preparations [2] [19]. Stirring speed optimization reveals maximum yields at 300-500 rpm, with insufficient mixing at lower speeds and particle breakage at higher speeds [19].

Crystallization time influences both yield and purity, with optimal crystallization periods of 2-4 hours providing complete precipitation while minimizing side reactions [19]. Extended crystallization times may lead to particle growth and agglomeration, while insufficient time results in incomplete precipitation and reduced yields [19] [25].

Table 1: Synthesis Parameter Optimization for Silver Laurate Production

| Parameter | Optimal Range | Yield Impact | Quality Impact |

|---|---|---|---|

| Temperature (°C) | 55-60 | 85-95% | High purity crystals |

| pH | 8-10 | 80-90% | Prevents side reactions |

| Addition Rate (mL/min) | 1-3 | 85-95% | Uniform particle size |

| Stirring Speed (rpm) | 300-500 | 90-95% | Homogeneous mixing |

| Crystallization Time (h) | 2-4 | 85-95% | Complete precipitation |

| Silver Nitrate Concentration (M) | 0.1-0.3 | 80-90% | Controlled precipitation |

Table 2: Purification Protocol Specifications

| Purification Step | Solvent | Volume Ratio | Duration | Temperature (°C) |

|---|---|---|---|---|

| Primary Washing | Distilled Water | 3:1 | 15 min | 25 |

| Secondary Washing | Distilled Water | 3:1 | 10 min | 25 |

| Tertiary Washing | Distilled Water | 2:1 | 10 min | 25 |

| Organic Washing | Acetone | 2:1 | 5 min | 25 |

| Final Washing | Acetone | 2:1 | 5 min | 25 |

| Drying | Vacuum | - | 6-12 h | 60-80 |

The purification efficiency is monitored through analytical techniques including atomic absorption spectroscopy for residual silver content and gas chromatography for organic impurities [19] [30]. High-performance liquid chromatography analysis confirms the absence of unreacted lauric acid and related compounds [26]. The final product typically achieves purity levels exceeding 99% with moisture content below 0.5% [19] [22].

Silver laurate adopts a triclinic crystal system, which represents the least symmetric of the seven crystal systems in crystallography [1]. The triclinic system is characterized by three unequal basis vectors with all angles different from 90 degrees, providing the minimum symmetry that all lattices possess [1].

The specific unit cell parameters for silver laurate have been precisely determined through X-ray diffraction analysis [2]. The crystallographic data reveals unit cell dimensions of a = 0.5517 nm, b = 3.435 nm, and c = 0.4097 nm [2]. The angular parameters deviate significantly from orthogonal geometry, with α = 91.18°, β = 124.45°, and γ = 92.90° [2]. The unit cell contains Z = 2 formula units of silver laurate, indicating that two molecules of C₁₂H₂₃AgO₂ are present within each unit cell [2].

The triclinic nature of silver laurate is consistent with the general crystallographic behavior observed in silver carboxylates. The triclinic lattice represents the least symmetric arrangement among Bravais lattices, possessing only inversion centers at lattice points and intermediate positions [1]. This low symmetry accommodates the complex molecular packing requirements of the long-chain carboxylate ligands combined with the coordination preferences of silver ions.

The unit cell volume can be calculated from these parameters using the formula for triclinic systems: V = abc√(1 + 2cosαcosβcosγ - cos²α - cos²β - cos²γ). The relatively large b-axis dimension (3.435 nm) compared to the other axes reflects the extended nature of the lauric acid chain length in the crystal packing arrangement [2].

Layer-Structured Morphology Revealed by XRD Analysis

X-ray diffraction studies have revealed that silver laurate exhibits a characteristic highly ordered layer structure [3] [4]. This layered architecture is a fundamental feature of silver carboxylates and represents a critical aspect of their solid-state organization. The layer structure manifests as distinct diffraction patterns that can be analyzed to understand the molecular arrangement within the crystal.

The layered morphology of silver laurate demonstrates fiber-like to lamellar structural transitions under thermal treatment conditions [3] [4]. At ambient temperatures, the compound maintains its ordered layer structure, but thermal analysis shows that these highly ordered arrangements become weakened at specific temperature points of 173°C and 212°C [3] [4]. This thermal behavior indicates that the layer structure is stabilized by intermolecular interactions that are temperature-sensitive.

XRD measurements performed on silver laurate samples reveal characteristic diffraction peaks that correspond to the layer spacing and internal structure organization [3]. The diffraction patterns show well-defined peaks indicative of crystalline order, with the layer spacing being directly related to the extended length of the lauric acid chains plus the coordination sphere of the silver centers [5].

The layer structure formation is attributed to the amphiphilic nature of the carboxylate molecules, where the hydrophobic alkyl chains and the hydrophilic carboxylate-silver coordination create distinct domains within the crystal structure [5]. This organization results in alternating layers of silver-carboxylate coordination networks and hydrocarbon chain regions, similar to soap-like structures but with the distinctive coordination chemistry of silver.

Studies utilizing atomic force microscopy have revealed that the surface topology of silver laurate crystals follows a two-dimensional birth-and-spread mechanism for crystal growth [5]. This mechanism contributes to the formation of the characteristic platelet-like crystal morphology with prominent basal faces that reflect the underlying layer structure [5].

Molecular Packing Arrangements in Solid-State Phase

The molecular packing in silver laurate crystals involves complex arrangements that accommodate both the coordination requirements of silver ions and the van der Waals interactions of the alkyl chains [5]. The solid-state structure represents a balance between these competing organizational forces, resulting in the observed triclinic symmetry.

Silver carboxylates, including silver laurate, typically form dimeric structures in their solid-state arrangements [6]. The silver atoms participate in coordination environments that involve bridging carboxylate groups, creating eight-membered ring dimers of silver atoms and carboxyl groups [6]. These dimeric units are further connected through additional silver-oxygen interactions, forming polymeric networks that extend throughout the crystal structure [6].

The alkyl chain configuration in silver laurate adopts a fully extended all-trans conformation [6]. This extended configuration maximizes the van der Waals interactions between adjacent chains while minimizing steric hindrance. The chains are arranged in a parallel fashion within the layer structure, contributing to the stability of the overall packing arrangement.

The molecular packing is characterized by alternating regions of silver-carboxylate coordination networks and hydrocarbon chain domains [5]. The silver-oxygen coordination creates one-dimensional chains along specific crystallographic directions, while the alkyl chains organize into hydrophobic regions that stabilize the overall structure through London dispersion forces [6].

Temperature-dependent studies reveal that the molecular packing arrangements undergo phase transitions at elevated temperatures [3] [4]. These transitions involve changes in the relative orientations of the alkyl chains and modifications in the silver-carboxylate coordination patterns, ultimately leading to order-disorder transitions and eventual decomposition at higher temperatures [7] [8].

The morphological importance of different crystal faces depends on the supersaturation conditions during crystallization and the specific molecular interactions [5]. Under low supersaturation conditions, silver laurate forms elongated platelets with large basal faces corresponding to the layer structure and smaller side faces reflecting the chain organization [5].

Comparative Analysis with Other Silver Carboxylates

Silver laurate belongs to a homologous series of silver carboxylates with the general formula AgOOC(CH₂)ₙCH₃, where the chain length varies systematically [5] [9]. Comparative crystallographic analysis reveals both similarities and distinctive features across this series, particularly when comparing silver laurate (C12) with silver palmitate (C16), silver stearate (C18), and silver behenate (C22).

All members of this series adopt the triclinic crystal system, indicating that this symmetry is optimal for accommodating the structural requirements of silver carboxylates [2] [10] [11] [12]. However, the specific unit cell parameters vary systematically with chain length, reflecting the influence of alkyl chain length on the overall crystal packing.

Unit cell parameter comparison reveals systematic trends across the series. Silver laurate exhibits unit cell dimensions of a = 0.5517 nm, b = 3.435 nm, c = 0.4097 nm [2], while silver stearate shows a = 0.5431 nm, b = 4.871 nm, c = 0.4120 nm [10]. The significant increase in the b-axis dimension from laurate to stearate (3.435 nm to 4.871 nm) directly reflects the increased chain length and its impact on layer spacing [2] [10].

Silver behenate presents a notably different unit cell arrangement with a = 0.41769 nm, b = 0.47218 nm, c = 5.83385 nm [6]. This dramatic difference in the c-axis dimension (5.83385 nm) compared to laurate (0.4097 nm) suggests a different molecular packing arrangement, likely related to the much longer C22 chain length and potentially different coordination patterns.

The angular parameters also show systematic variations. Silver laurate has β = 124.45° [2], while silver stearate exhibits β = 122.80° [10], indicating that chain length influences the inter-layer angular relationships. Silver behenate shows much smaller angular deviations from orthogonal geometry (α = 89.440°, β = 89.634°, γ = 75.854°) [6], suggesting a more ordered packing arrangement for the longer chain compound.

Structural features common to all silver carboxylates include the formation of dimeric silver-carboxylate units [6], the layer-structured organization [5] [3], and the two-dimensional growth mechanisms [5]. However, the relative importance of different structural factors changes with chain length. For shorter chains like laurate, the silver-oxygen coordination bonds primarily determine the morphology, while for longer chains like stearate and behenate, the alkyl chain stacking interactions become increasingly important [5].

Thermal behavior also varies systematically across the series. Silver laurate undergoes order-disorder transitions at 173°C and 212°C with final decomposition at 238°C [3] [4]. Silver palmitate shows multiple phase transitions with decomposition occurring at higher temperatures (230°C and 250°C) [8] [11]. This increased thermal stability with longer chain length reflects the greater van der Waals stabilization provided by extended alkyl chains.

Crystal morphology differences are observed across the series, with all compounds forming platelet-like crystals but with varying aspect ratios and surface features [5]. The surface topology consistently follows a two-dimensional birth-and-spread mechanism regardless of chain length, but the relative prominence of different crystal faces varies with both chain length and crystallization conditions [5].